

Protocol for Mead Ethanolamide Extraction from Brain Tissue for Neurological Research

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Compound of Interest					
Compound Name:	Mead ethanolamide				
Cat. No.:	B110053	Get Quote			

Application Note

Introduction

Mead ethanolamide (MEA) is an endogenous fatty acid ethanolamide that acts as an agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its role in neuromodulation and its potential as a therapeutic target in various neurological conditions have garnered increasing interest within the research and drug development communities. Accurate quantification of MEA in brain tissue is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of MEA from brain tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established lipid extraction techniques, ensuring high recovery and reproducibility.

Principle

The protocol employs a liquid-liquid extraction method, specifically a modified Bligh-Dyer or Folch procedure, to efficiently partition lipids, including MEA, from the aqueous and proteinaceous components of brain tissue.[2][3] This is followed by a solid-phase extraction (SPE) step for sample clean-up and concentration of the analyte of interest, thereby enhancing the sensitivity and specificity of the subsequent LC-MS/MS analysis.

Data Presentation



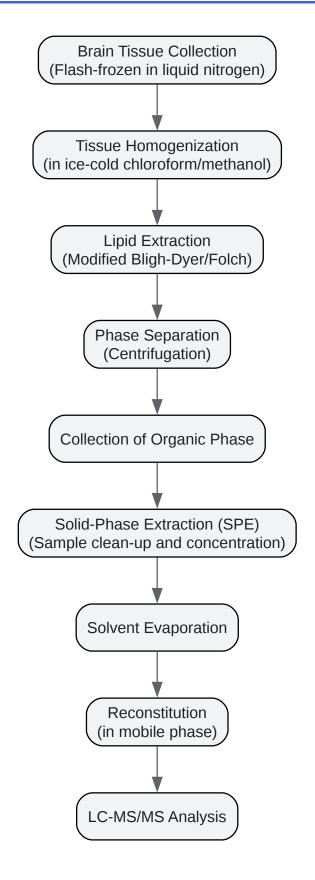
Table 1: Expected Recovery Rates of N-Acylethanolamines from Brain Tissue

Analyte	Extraction Method	Purification	Typical Recovery Rate (%)	Reference
Anandamide (AEA)	Liquid-Liquid Extraction (Toluene)	-	>85	[4]
Anandamide (AEA)	Solid-Phase Extraction (HLB)	SPE	>100	[4]
Oleoylethanolami de (OEA)	Liquid-Liquid Extraction	SPE	98.5 - 102.2	[5]
Palmitoylethanol amide (PEA)	Liquid-Liquid Extraction	SPE	85.4 - 89.5	[5]

Note: Data for **Mead ethanolamide** is limited; however, recovery rates are expected to be comparable to other N-acylethanolamines like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) due to their structural similarities.

Experimental Workflow





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Caption: Experimental workflow for MEA extraction.



Experimental Protocol

Materials and Reagents

- Brain tissue (flash-frozen in liquid nitrogen and stored at -80°C)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Water (LC-MS grade)
- Internal Standard (e.g., d4-MEA or other deuterated NAE)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Nitrogen gas supply
- Glass homogenizer
- Centrifuge capable of 4°C
- Vortex mixer
- Evaporation system

Procedure

- Tissue Preparation and Homogenization:
 - 1. Weigh the frozen brain tissue (approximately 50-100 mg) in a pre-chilled tube.
 - 2. Add ice-cold chloroform:methanol (2:1, v/v) at a ratio of 20:1 (solvent volume to tissue weight, e.g., 2 mL for 100 mg of tissue).
 - 3. Add an appropriate amount of the internal standard.
 - 4. Homogenize the tissue on ice using a glass homogenizer until a uniform consistency is achieved.

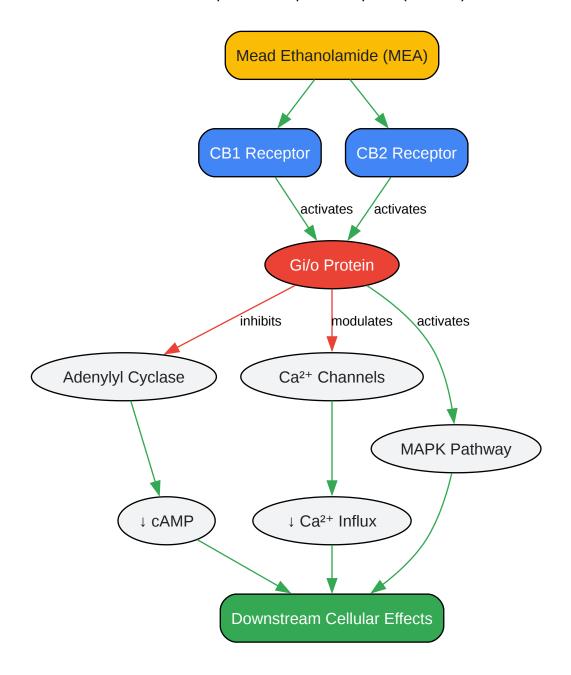


- · Lipid Extraction:
 - 1. Transfer the homogenate to a new glass tube.
 - 2. Add 0.25 volumes of LC-MS grade water (e.g., 0.5 mL for 2 mL of homogenate).
 - 3. Vortex the mixture vigorously for 1 minute.
 - 4. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
- Collection of Organic Phase:
 - 1. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
 - 2. Transfer the organic phase to a new tube.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
 - 2. Load the collected organic phase onto the SPE cartridge.
 - 3. Wash the cartridge with a weak solvent to remove interfering substances.
 - 4. Elute the MEA and other NAEs with an appropriate solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation and Reconstitution:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
 - 2. Reconstitute the dried extract in a small, precise volume (e.g., 100 μ L) of the initial mobile phase used for the LC-MS/MS analysis.
 - 3. Vortex briefly to ensure complete dissolution.
 - 4. Transfer the reconstituted sample to an autosampler vial for analysis.



Mead Ethanolamide Signaling Pathway

Mead ethanolamide exerts its biological effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).



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Caption: MEA signaling through CB1/CB2 receptors.

Pathway Description







Upon binding of MEA to CB1 or CB2 receptors, the associated inhibitory G-protein (Gi/o) is activated.[6] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Concurrently, the activation of Gi/o can modulate the activity of ion channels, leading to an inhibition of N-type calcium currents.[1] Furthermore, signaling through these receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing a variety of downstream cellular processes including gene transcription and cell proliferation.[6]

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